molecular formula C3H9Na2O7P B074771 グリセロリン酸ナトリウム CAS No. 1334-74-3

グリセロリン酸ナトリウム

カタログ番号: B074771
CAS番号: 1334-74-3
分子量: 234.05 g/mol
InChIキー: LBDWSTFIMYEJKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.

科学的研究の応用

Applications in Parenteral Nutrition

1. Phosphorus Supplementation:

  • Clinical Use: Sodium glycerophosphate is utilized as a phosphorus supplement in parenteral nutrition formulations. It provides a soluble alternative to inorganic phosphates, which can precipitate when combined with calcium or magnesium, leading to complications in patients receiving intravenous nutrition .
  • Product Example: Glycophos, an injectable solution containing sodium glycerophosphate, has been approved for use in adult and pediatric patients as a supplement to parenteral nutrition .

2. Stability and Compatibility:

  • Compatibility Studies: Research indicates that sodium glycerophosphate can be safely combined with calcium chloride in pediatric parenteral nutrition solutions without causing precipitation issues. This compatibility allows for reduced aluminum load compared to traditional phosphate sources .
  • Chemical Stability: Sodium glycerophosphate solutions have been shown to maintain physical stability under various conditions, making them suitable for clinical use .

Case Studies and Clinical Research

1. Mineral Metabolism in Infants:

  • A study evaluated the effects of sodium glycerophosphate on mineral metabolism in extremely low birth weight (ELBW) infants. The introduction of NaGP led to improved calcium and phosphorus intake compared to potassium phosphate (K₃PO₄), resulting in better serum levels of these minerals over time. Notably, the NaGP group exhibited lower incidences of hypophosphatemia and other electrolyte imbalances .

2. Pharmacokinetics:

  • Pharmacokinetic studies demonstrate that sodium glycerophosphate is rapidly hydrolyzed to inorganic phosphate and glycerol once administered intravenously. This rapid conversion supports its role as an effective phosphorus source during nutritional therapy .

Comparative Data Table

Application AreaSodium GlycerophosphateInorganic Phosphates
SolubilityHighLow
Precipitation RiskMinimalHigh
Use in Parenteral NutritionYesLimited
Compatibility with CalciumYesOften problematic
Clinical ApprovalYes (e.g., Glycophos)Varies

作用機序

Target of Action

Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .

Mode of Action

Sodium glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The main biochemical pathway involved in the action of sodium glycerophosphate is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .

Pharmacokinetics

The absorption of sodium glycerophosphate results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The primary result of sodium glycerophosphate’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.

Action Environment

The action of sodium glycerophosphate is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.

生物活性

Sodium glycerophosphate (NaGP) is a compound that serves as a significant source of inorganic phosphate in various medical and nutritional applications. Its biological activity is primarily linked to its role in phosphate metabolism, bone health, and as a supplement in total parenteral nutrition (TPN). This article explores the pharmacological properties, mechanisms of action, clinical studies, and implications of sodium glycerophosphate in health care.

Pharmacological Properties

Sodium glycerophosphate is used clinically to prevent or treat low phosphate levels in patients, particularly those receiving TPN. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes.

  • Phosphate Source : Sodium glycerophosphate acts as a donor of inorganic phosphate. Upon administration, it is hydrolyzed by alkaline phosphatase, leading to the release of phosphate ions into the bloodstream .
  • Bone Health : It promotes bone matrix mineralization by delivering phosphate ions to osteoblasts, which are crucial for bone formation .

Pharmacokinetics

The pharmacokinetic profile of sodium glycerophosphate indicates:

  • Absorption : Peak serum phosphate concentrations occur approximately 4 hours after administration .
  • Metabolism : The compound is metabolized to inorganic phosphate, with minimal unchanged glycerophosphate excreted in urine. The elimination half-life of inorganic phosphate is about 2.06 hours .
  • Clinical Use : It is indicated for adult and pediatric patients as a supplement in TPN to meet daily phosphate requirements .

Case Studies

  • Schildt et al. Study (2010-2017) : This case series reported positive balances of phosphate and calcium over five days of treatment with sodium glycerophosphate. Patients exhibited significant improvements in serum phosphate levels compared to baseline measurements .
  • Mazouri et al. Study : This study focused on preterm infants and demonstrated that sodium glycerophosphate supplementation improved bone density compared to no supplemental phosphate .
  • Hsu et al. Study : A retrospective cohort study evaluated NaGP's effects on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared outcomes between infants treated with potassium phosphate and those treated with sodium glycerophosphate, finding favorable changes in serum calcium and phosphorus levels among those receiving NaGP .

Efficacy Data

A summary of key findings from clinical studies on sodium glycerophosphate:

StudyPopulationDurationKey Findings
Schildt et al.Various patients5 daysPositive phosphate balance; improved serum calcium levels
Mazouri et al.Preterm infantsVariableEnhanced bone density with NaGP supplementation
Hsu et al.ELBW infants14 daysBetter mineral metabolism; improved serum electrolytes

Adverse Effects

While sodium glycerophosphate is generally well-tolerated, some adverse effects have been reported:

  • Central line infections
  • Decreased blood pressure
  • Rash and tremors .

These effects highlight the importance of monitoring patients during treatment, particularly those on long-term parenteral nutrition.

特性

Key on ui mechanism of action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS番号

1334-74-3

分子式

C3H9Na2O7P

分子量

234.05 g/mol

IUPAC名

disodium;3-phosphonooxypropane-1,2-diolate;hydrate

InChI

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1;

InChIキー

LBDWSTFIMYEJKD-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

正規SMILES

C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+]

Key on ui other cas no.

1334-74-3
1555-56-2

物理的記述

Solid;  [Sigma-Aldrich MSDS]

関連するCAS

57-03-4 (Parent)

溶解性

Soluble

同義語

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium glycerophosphate
Reactant of Route 2
Reactant of Route 2
Sodium glycerophosphate
Reactant of Route 3
Reactant of Route 3
Sodium glycerophosphate
Reactant of Route 4
Reactant of Route 4
Sodium glycerophosphate
Reactant of Route 5
Sodium glycerophosphate
Reactant of Route 6
Reactant of Route 6
Sodium glycerophosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。